Unii-igi7vlq799
Description
UNII-IGI7VLQ799 is a unique chemical substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system ensures unambiguous identification of substances relevant to medicine and translational research . The UNII code serves as a non-proprietary, machine-readable identifier for regulatory and scientific purposes, enabling precise tracking of substances across databases and studies .
The compound’s physicochemical and pharmacological properties (e.g., molecular weight, solubility, stability) are critical for its classification and comparison with analogs .
Properties
IUPAC Name |
1-[[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O4/c24-23(25,26)17-18(14-4-2-1-3-5-14)28-33-19(17)21-27-20(29-34-21)15-8-6-13(7-9-15)10-30-11-16(12-30)22(31)32/h1-9,16H,10-12H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPYZEWVBYBTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C3=NOC(=N3)C4=C(C(=NO4)C5=CC=CC=C5)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236188-38-7 | |
| Record name | BMS-520 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236188387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-520 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGI7VLQ799 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Unii-igi7vlq799 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of 3-phenyl-4-(trifluoromethyl)-1,2-oxazole, which is then reacted with 1,2,4-oxadiazole derivatives to form the core structure. The final step involves the coupling of this intermediate with azetidine-3-carboxylic acid under specific reaction conditions to yield this compound .
Chemical Reactions Analysis
Unii-igi7vlq799 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including its effects on specific enzymes and receptors.
Medicine: Research has explored its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Unii-igi7vlq799 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-IGI7VLQ799, we compare it with two structurally and functionally related compounds: CAS 1079993-19-3 (a compound with a similar heterocyclic backbone) and PBYSPIOLQQDIAR-UHFFFAOYSA-N (a structurally analogous molecule with a distinct functional group).
Table 1: Key Physicochemical and Pharmacological Properties
Structural and Functional Analysis
However, the absence of a nitro group in CAS 1079993-19-3 may reduce its electrophilic reactivity compared to this compound .
Pharmacokinetic Differences :
- CAS 1079993-19-3 exhibits moderate plasma protein binding (85%), whereas PBYSPIOLQQDIAR-UHFFFAOYSA-N shows higher binding (92%), likely due to its extended hydrophobic surface area .
- This compound’s metabolic pathway remains uncharacterized, but its structural analogs undergo hepatic glucuronidation, indicating a need for detailed cytochrome P450 interaction studies .
Efficacy and Safety Profiles :
- PBYSPIOLQQDIAR-UHFFFAOYSA-N demonstrates superior in vitro potency against Enzyme X (IC₅₀ = 8 nM vs. 12 nM for CAS 1079993-19-3), but its higher lipophilicity correlates with increased off-target effects in preclinical models .
- This compound’s lack of publically available toxicity data underscores the necessity for comparative in vivo safety assessments .
Research Findings and Limitations
- Structural Grouping : this compound and its analogs belong to a class of fluorinated heterocycles , which are prioritized in drug discovery for their metabolic resistance and bioavailability .
- Data Gaps : The absence of published pharmacokinetic data for this compound limits direct comparisons. Cross-referencing with structurally similar compounds (e.g., CAS 1079993-19-3) provides provisional insights but requires validation .
Biological Activity
Unii-igi7vlq799, also known as BMS-520, is a chemical compound with the molecular formula and a molecular weight of approximately 470.40 g/mol. It has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with specific biological targets.
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The compound modulates the activity of these molecular targets, leading to various biological effects. Its mechanism of action involves binding to target sites, which can influence cellular processes such as proliferation, differentiation, and apoptosis.
Target Interactions
Research indicates that this compound interacts with several key targets within biological systems:
- Enzymes: The compound has been shown to affect enzyme activities related to metabolic pathways.
- Receptors: It binds to specific receptors that play crucial roles in cellular signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. Key findings include:
- Cell Proliferation: The compound has been observed to inhibit cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.
- Enzyme Inhibition: It has been found to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.
In Vivo Studies
In vivo studies have further elucidated the biological effects of this compound:
- Animal Models: Research involving animal models has shown promising results regarding its efficacy in reducing tumor growth and modulating immune responses.
- Pharmacokinetics: Studies have indicated favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Data Table: Summary of Biological Activities
| Activity Type | Description | Source |
|---|---|---|
| Cell Proliferation | Inhibits proliferation in cancer cell lines | BenchChem |
| Enzyme Interaction | Modulates activity of specific metabolic enzymes | BenchChem |
| Tumor Growth | Reduces tumor growth in animal models | BenchChem |
| Pharmacokinetics | Favorable ADME profiles observed | BenchChem |
Case Study 1: Anti-Cancer Properties
A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. This suggests that the compound may serve as a potential lead for developing new anti-cancer therapies.
Case Study 2: Metabolic Regulation
Another study focused on the compound's impact on metabolic enzymes involved in glucose metabolism. It was found that this compound effectively inhibited these enzymes, leading to decreased glucose uptake and utilization in treated cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
